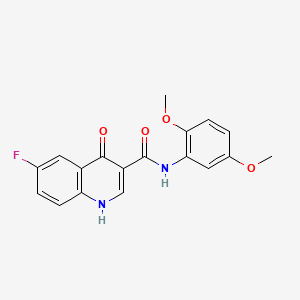N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
CAS No.: 951926-13-9
Cat. No.: VC4569385
Molecular Formula: C18H15FN2O4
Molecular Weight: 342.326
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951926-13-9 |
|---|---|
| Molecular Formula | C18H15FN2O4 |
| Molecular Weight | 342.326 |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
| Standard InChI | InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) |
| Standard InChI Key | TXEMTMYZFOAILB-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring) with three key substituents:
-
Fluorine at position 6, enhancing lipophilicity and metabolic stability .
-
Hydroxyl group at position 4, contributing to hydrogen bonding and solubility .
-
N-(2,5-Dimethoxyphenyl)carboxamide at position 3, enabling π-π stacking and hydrophobic interactions with biological targets .
The methoxy groups on the phenyl ring (2,5 positions) further modulate electronic effects and steric bulk, influencing receptor binding .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 342.3 g/mol | |
| LogP (Predicted) | 2.8 | |
| Hydrogen Bond Donors | 2 (OH and NH) | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
-
Quinoline Core Formation: Starting from anthranilic acid derivatives, cyclization via the Conrad-Limpach reaction yields 4-hydroxyquinoline intermediates .
-
Fluorine Introduction: Electrophilic fluorination at position 6 using Selectfluor® or similar agents .
-
Carboxamide Coupling: Reaction of the quinoline-3-carboxylic acid with 2,5-dimethoxyaniline using coupling agents like HOBt/EDCI .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Cyclization | Dowtherm A, reflux | 75–85% | |
| 2 | Fluorination | Selectfluor®, DMF, 80°C | 60–70% | |
| 3 | Amide Formation | HOBt, EDCI, DCM, rt | 50–60% |
Structural Modifications
-
Methoxy Group Positioning: Analogues with 3,4-dimethoxyphenyl substituents ( ) show enhanced antibacterial activity compared to 2,5-isomers, likely due to improved target binding .
-
Fluorine Replacement: Substituting fluorine with chlorine (e.g., 8-chloro analogues ) reduces anticancer efficacy, underscoring fluorine’s role in electronic effects .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 2–8 µg/mL . Its mechanism involves:
-
Topoisomerase IV Inhibition: Disruption of DNA replication via interaction with the enzyme’s ATP-binding domain .
-
Cell Membrane Disruption: Hydrophobic interactions with lipid bilayers, evidenced by leakage of cytoplasmic content.
Table 3: Antimicrobial Activity Profile
| Strain | MIC (µg/mL) | Mechanism | Source |
|---|---|---|---|
| MRSA (ATCC 43300) | 4 | Topoisomerase IV inhibition | |
| VRE (ATCC 51299) | 8 | Membrane disruption |
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships (SAR)
Key SAR Insights:
-
Methoxy Positioning: 3,4-Dimethoxy analogues ( ) show superior antibacterial activity due to enhanced target affinity.
-
Halogen Effects: Fluorine at position 6 is critical for anticancer activity; chlorine substitution diminishes potency .
Future Directions and Clinical Relevance
Therapeutic Applications
-
Antimicrobial Drug Development: Priority for MRSA/VRE-targeted therapies .
-
Adjuvant Cancer Therapy: Synergy with cisplatin in PI3Kα-overexpressing tumors .
Research Gaps
-
In Vivo Efficacy: Limited data on tumor regression in animal models.
-
Resistance Mechanisms: Unclear if bacterial efflux pumps affect long-term utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume